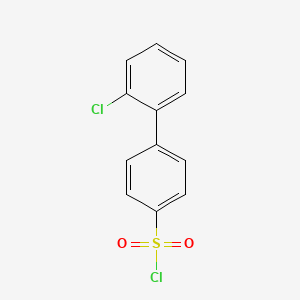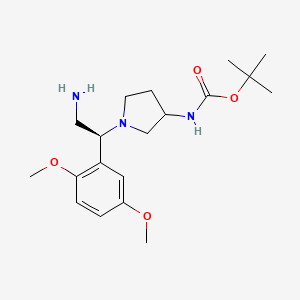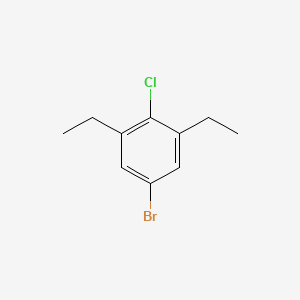
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine is a chiral amine compound with a bromophenyl group attached to a methylpropanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.
Chiral Amine Introduction: The chiral amine is introduced through a series of reactions, often involving chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Product Formation: The final step involves the coupling of the bromophenyl derivative with the chiral amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s biological activity. The chiral nature of the compound also plays a crucial role in its mechanism of action, as it can interact stereospecifically with chiral biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different functional groups.
2-(3-Bromophenyl)naphthalene: Another bromophenyl derivative with a naphthalene backbone.
Uniqueness
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties compared to other bromophenyl derivatives
Propriétés
Formule moléculaire |
C10H14BrN |
|---|---|
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
(1S)-1-(3-bromophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
SBSTZQZPZYZLKE-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC(=CC=C1)Br)N |
SMILES canonique |
CC(C)C(C1=CC(=CC=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine](/img/structure/B1500107.png)












